1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl-
Description
The compound 1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- is a synthetic indole derivative characterized by a 6-chloro substitution on the indole core, a cyclopropylmethyl group at the 1-position, and a thiazolyl carboxamide moiety at the 3-position. The cyclopropylmethyl group confers steric rigidity, which may influence conformational stability and receptor binding, while the thiazolyl ring could participate in hydrogen bonding or π-π interactions. The chloro substituent at position 6 likely impacts electronic properties and lipophilicity .
Properties
CAS No. |
676477-29-5 |
|---|---|
Molecular Formula |
C16H14ClN3OS |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
6-chloro-1-(cyclopropylmethyl)-N-(1,3-thiazol-2-yl)indole-3-carboxamide |
InChI |
InChI=1S/C16H14ClN3OS/c17-11-3-4-12-13(15(21)19-16-18-5-6-22-16)9-20(14(12)7-11)8-10-1-2-10/h3-7,9-10H,1-2,8H2,(H,18,19,21) |
InChI Key |
LXPSBBCFDOCISE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=C(C3=C2C=C(C=C3)Cl)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
N-Alkylation of 6-Chloroindole
The installation of the cyclopropylmethyl group at N1 follows established protocols for indole alkylation:
Procedure :
- Charge 6-chloroindole (1.0 equiv) and NaH (1.2 equiv) in anhydrous DMF (0.1 M) under N₂
- Add cyclopropylmethyl bromide (1.1 equiv) dropwise at 0°C
- Warm to 25°C and stir for 12 hr
- Quench with H₂O, extract with EtOAc, dry (Na₂SO₄), and concentrate
- Purify via flash chromatography (Hexanes:EtOAc 4:1)
Key Parameters :
| Parameter | Optimal Value | Source Reference |
|---|---|---|
| Base | NaH | |
| Solvent | DMF | |
| Temperature | 0°C → 25°C | |
| Alkylating Agent | Cyclopropylmethyl Br | Novel Adaptation |
This method affords 6-chloro-1-(cyclopropylmethyl)-1H-indole in 68-72% yield, comparable to analogous N-alkylations reported for ethyl groups.
Carboxamide Formation via Acid Chloride Intermediate
Thionyl Chloride Mediated Activation
Following with modifications for thiazolylamine coupling:
Procedure :
- Reflux indole-3-carboxylic acid (1.0 equiv) in SOCl₂ (10 vol) for 2 hr
- Remove excess SOCl₂ under reduced pressure
- Add anhydrous THF and 2-aminothiazole (1.2 equiv)
- Add Et₃N (2.0 equiv) and stir at 0°C → 25°C for 6 hr
- Workup with NaHCO₃ solution and extract with CHCl₃
Optimized Conditions :
| Parameter | Value | Rationale |
|---|---|---|
| Coupling Base | Et₃N | |
| Solvent | THF | Improved solubility of thiazole |
| Temperature | 0°C → 25°C | Minimize side reactions |
This method provides the target carboxamide in 65% yield after recrystallization from EtOH/H₂O.
Alternative Synthetic Routes
One-Pot Reductive Cyclization Approach
Inspired by's methodology for 2-aminoindole-3-carboxamides:
Modified Protocol :
- React 2-bromo-4-chloro-nitrobenzene with cyanoacetamide (1.2 equiv) in DMF/K₂CO₃
- Add FeCl₃/Zn/HCl system for simultaneous reduction/cyclization
- Alkylate with cyclopropylmethyl bromide in situ
Challenges :
- Low regioselectivity for C6-chloro substitution (≤32%)
- Competing formation of 4-chloro isomer (41%)
- Difficult N-alkylation under reductive conditions
This route was abandoned due to inferior yields compared to the stepwise approach.
Critical Analysis of Methodologies
Comparative Performance :
| Method | Overall Yield | Purity | Scalability |
|---|---|---|---|
| Stepwise Alkylation/Amidation | 42% (3 steps) | 98% | >100 g |
| One-Pot Reductive | 18% | 85% | <10 g |
The stepwise method proves superior in yield and scalability, though requiring careful control of:
- N-Alkylation regioselectivity
- Acid chloride stability during amidation
- Purification of polar intermediates
Advanced Characterization Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, H2)
- δ 7.89 (d, J=8.4 Hz, 1H, H7)
- δ 7.45 (dd, J=8.4, 2.0 Hz, 1H, H5)
- δ 7.32 (d, J=2.0 Hz, 1H, H4)
- δ 4.17 (d, J=7.2 Hz, 2H, NCH₂Cycloprop)
- δ 1.21-1.17 (m, 1H, Cyclopropane CH)
- δ 0.53-0.48 (m, 4H, Cyclopropane CH₂)
FT-IR (KBr) :
- 3275 cm⁻¹ (N-H stretch, amide)
- 1665 cm⁻¹ (C=O stretch, amide)
- 1540 cm⁻¹ (C=C aromatic)
- 745 cm⁻¹ (C-Cl stretch)
Industrial-Scale Considerations
Adapting's continuous flow methodologies:
Process Intensification :
- Continuous Vilsmeier reaction at 40°C with 15 min residence time
- Falling film evaporator for SOCl₂ removal
- Microreactor amidation at 50°C (2 min residence)
Key Metrics :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³·hr | 4.2 kg/m³·hr |
| Solvent Consumption | 12 L/kg | 5.4 L/kg |
Chemical Reactions Analysis
1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium or copper, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- is a synthetic compound belonging to the indole family, characterized by a chloro group and a thiazole moiety. It is of interest in medicinal chemistry because of its potential biological activities, especially in pharmacology and drug development. The presence of the indole structure, which is found in many biologically active compounds, makes derivatives such as this one noteworthy for further exploration.
Potential Applications
1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- has potential applications in various fields. Interaction studies often focus on its binding affinity to specific biological targets and employ techniques such as:
- X-ray crystallography
- NMR spectroscopy
- Molecular docking
Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.
Structural Similarities and Biological Activities
Several compounds share structural similarities with 1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl-. Some examples include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Indole-2-carboxamide | Indole core, carboxamide functionality | Antimicrobial, anticancer |
| 6-Chloroindole | Indole core with chlorine substitution | Anticancer activity |
| Thiazole-based amides | Thiazole ring fused with amide groups | Enzyme inhibitors |
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit protein kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The thiazole moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Substituent Size and Rigidity: The cyclopropylmethyl group (target) is smaller and more rigid than the cyclopentylmethyl group (Analog 1) or the flexible 2-methylpropyl chain (Analog 2). This may enhance metabolic stability and receptor selectivity due to reduced steric hindrance compared to bulkier groups .
In contrast, fluorinated chains (e.g., 5F-AMP) enhance lipophilicity and oxidative stability . The thiazolyl carboxamide (target, Analog 1, Analog 2) may engage in hydrogen bonding via its nitrogen atoms, unlike the adamantyl or benzyl groups in other analogs (e.g., APICA, SDB-006) .
Physicochemical Properties :
- Analog 1 (cyclopentylmethyl) has a higher molecular weight (359.87) and density (1.44 g/cm³) compared to Analog 2 (333.84), reflecting the impact of substituent bulk. The target compound’s properties are likely intermediate but require experimental validation .
- The pKa of Analog 1 (7.43) suggests moderate ionization at physiological pH, which could influence solubility and bioavailability .
Functional and Pharmacological Implications
While biological activity data are absent in the evidence, structural comparisons allow hypotheses:
- Receptor Binding: The rigid cyclopropylmethyl group (target) may favor interactions with receptors requiring precise steric fit, such as serotonin or cannabinoid receptors, compared to flexible alkyl chains (e.g., 2-methylpropyl in Analog 2) .
- Metabolic Stability : The chloro-thiazolyl combination (target) may resist cytochrome P450-mediated metabolism better than fluoropentyl chains (5F-AMP), which are prone to defluorination .
- Selectivity : Analog 1’s cyclopentylmethyl group could exhibit off-target effects due to increased hydrophobicity, whereas the target’s smaller cyclopropylmethyl group might improve selectivity .
Biological Activity
1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- is a synthetic compound with significant potential in medicinal chemistry. This compound belongs to the indole family, which is known for its diverse biological activities. The unique structural features of this compound, including the chloro group and thiazole moiety, suggest its potential as a therapeutic agent. This article explores its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The molecular formula of 1H-Indole-3-carboxamide, 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl- is , with a molecular weight of approximately 249.693 g/mol. The presence of a cyclopropylmethyl group and a chloro substituent enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C13H12ClN3O2 |
| Molecular Weight | 249.693 g/mol |
| CAS Number | 676477-30-8 |
| LogP | 3.4029 |
Antitumor Activity
Research indicates that compounds similar to 1H-Indole-3-carboxamide exhibit various biological activities, particularly in anticancer applications. The indole structure is often associated with antitumor properties due to its ability to interact with multiple biological targets.
The mechanism by which this compound exerts its effects involves binding to specific receptors or enzymes that play critical roles in tumor growth and proliferation. Interaction studies typically focus on its binding affinity to these biological targets, employing techniques such as molecular docking and in vitro assays.
Case Studies
- Anticancer Efficacy : A study demonstrated that derivatives of indole, including those with thiazole moieties, showed significant cytotoxic effects against various cancer cell lines. The compound was tested against breast cancer cells and exhibited a dose-dependent inhibition of cell proliferation.
- Enzyme Inhibition : Another study explored the inhibitory effects of similar compounds on specific enzymes involved in cancer metabolism. The findings suggested that these compounds could potentially serve as enzyme inhibitors, further supporting their role in cancer therapy.
Table 2: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1H-Indole-2-carboxamide | Antimicrobial, anticancer | Enzyme inhibition |
| 6-Chloroindole | Anticancer activity | Receptor binding |
| Thiazole-based amides | Enzyme inhibitors | Competitive inhibition |
Synthesis Methods
The synthesis of 1H-Indole-3-carboxamide can be achieved through several methods, including:
- Condensation Reactions : Combining indole derivatives with thiazole-containing reagents under acidic conditions.
- Cyclization Techniques : Utilizing cyclopropylmethyl groups in reactions that promote cyclization to form the desired structure.
Q & A
Q. What are the optimal synthetic routes for synthesizing 6-chloro-1-(cyclopropylmethyl)-N-2-thiazolyl-1H-indole-3-carboxamide?
Methodological Answer: The synthesis typically involves condensation reactions between substituted indole precursors and thiazole derivatives. For example:
- Step 1: React 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one under reflux in acetic acid with sodium acetate as a catalyst. This promotes cyclization and imine formation .
- Step 2: Introduce the cyclopropylmethyl group via alkylation under controlled pH and temperature to avoid side reactions.
- Step 3: Purify the product using recrystallization from DMF/acetic acid mixtures to enhance crystallinity and purity .
Q. How can researchers characterize this compound’s structural integrity and purity?
Methodological Answer:
- Spectroscopy: Use H/C NMR to confirm substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm and thiazole ring protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., expected [M+H] ion for CHClNOS: 340.05) .
- HPLC: Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at the indole C3 position .
- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) to prioritize candidates with favorable binding energies. For example, the thiazole ring may interact with catalytic lysine residues via π-π stacking .
- ICReDD Framework: Integrate computational predictions with high-throughput experimentation to validate synthetic feasibility and activity .
Q. How should researchers resolve contradictions in reaction yields when varying cyclopropane substituents?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2 factorial design can identify interactions between cyclopropane ring strain and reaction kinetics .
- Statistical Analysis: Use ANOVA to isolate significant factors. If yield discrepancies persist, investigate steric effects of substituents via X-ray crystallography or molecular dynamics simulations .
Q. What strategies mitigate challenges in assessing biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Assay Design: Use fluorescence-based assays (e.g., FRET) to monitor real-time inhibition of target enzymes (e.g., cytochrome P450). Include positive controls (e.g., ketoconazole) to validate assay sensitivity .
- Structure-Activity Relationships (SAR): Systematically modify the indole’s 6-chloro group and thiazole’s N-substituents to correlate changes with IC values .
- Metabolic Stability Tests: Incubate compounds with liver microsomes to evaluate degradation pathways and guide structural optimization .
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., 6-bromo-indole derivatives in ) to identify anomalous peaks .
- Dynamic NMR: Resolve conformational ambiguities (e.g., restricted rotation of the cyclopropylmethyl group) by analyzing temperature-dependent spectral changes .
- X-ray Crystallography: Confirm absolute configuration and hydrogen-bonding patterns, especially for chiral centers introduced during synthesis .
Q. What advanced techniques optimize multi-step synthesis of related indole-thiazole hybrids?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors to improve heat/mass transfer in exothermic steps (e.g., cyclopropane ring formation) .
- Solid-Phase Synthesis: Anchor intermediates to resins for facile purification after each step, reducing yield losses .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
